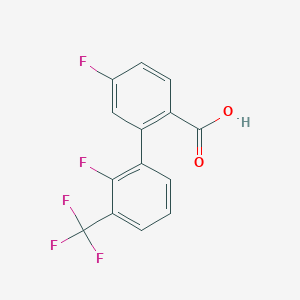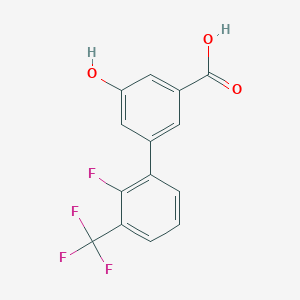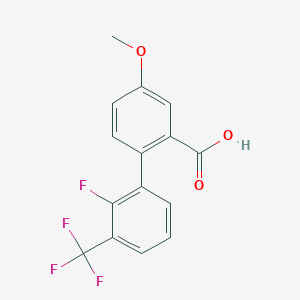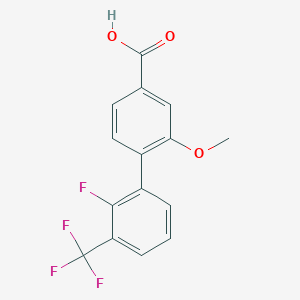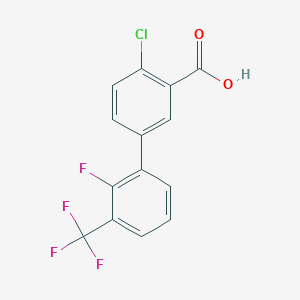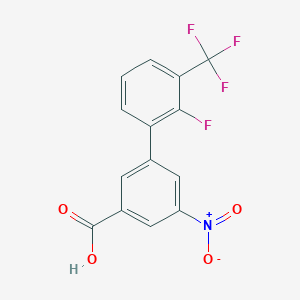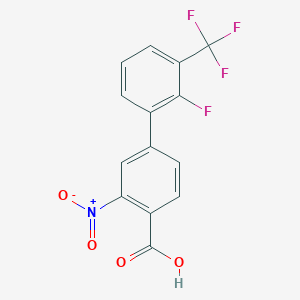
4-(2-Fluoro-3-trifluoromethylphenyl)-2-nitrobenzoic acid, 95%
Vue d'ensemble
Description
4-(2-Fluoro-3-trifluoromethylphenyl)-2-nitrobenzoic acid, also known as 4-F3TNB, is a synthetic organic compound that has been used in a variety of scientific applications. It is a white crystalline solid with a melting point of 98-99°C and a molecular weight of 305.32 g/mol. It is soluble in methanol, ethanol, and acetonitrile, and insoluble in water. 4-F3TNB is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), and has been studied for its potential anti-inflammatory and anti-cancer properties.
Applications De Recherche Scientifique
4-(2-Fluoro-3-trifluoromethylphenyl)-2-nitrobenzoic acid, 95% has been studied for its potential anti-inflammatory and anti-cancer properties. It has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins, which are known to be involved in inflammation and tumor growth. In addition, 4-(2-Fluoro-3-trifluoromethylphenyl)-2-nitrobenzoic acid, 95% has been studied for its potential to inhibit the growth of certain types of cancer cells, including human breast cancer cells and human lung cancer cells. It has also been studied for its potential to inhibit the growth of certain types of bacteria, including the gram-positive bacteria Staphylococcus aureus.
Mécanisme D'action
4-(2-Fluoro-3-trifluoromethylphenyl)-2-nitrobenzoic acid, 95% is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2). The mechanism of action of 4-(2-Fluoro-3-trifluoromethylphenyl)-2-nitrobenzoic acid, 95% involves the binding of the compound to the active site of the enzyme, preventing the enzyme from catalyzing the conversion of arachidonic acid to prostaglandins. This inhibition of COX-2 prevents the production of prostaglandins, which are known to be involved in inflammation and tumor growth.
Biochemical and Physiological Effects
4-(2-Fluoro-3-trifluoromethylphenyl)-2-nitrobenzoic acid, 95% has been studied for its potential anti-inflammatory and anti-cancer properties. In vitro studies have shown that 4-(2-Fluoro-3-trifluoromethylphenyl)-2-nitrobenzoic acid, 95% is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins, which are known to be involved in inflammation and tumor growth. In addition, 4-(2-Fluoro-3-trifluoromethylphenyl)-2-nitrobenzoic acid, 95% has been studied for its potential to inhibit the growth of certain types of cancer cells, including human breast cancer cells and human lung cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 4-(2-Fluoro-3-trifluoromethylphenyl)-2-nitrobenzoic acid, 95% in laboratory experiments is its potency as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). This enzyme is responsible for the production of prostaglandins, which are known to be involved in inflammation and tumor growth. In addition, 4-(2-Fluoro-3-trifluoromethylphenyl)-2-nitrobenzoic acid, 95% has been studied for its potential to inhibit the growth of certain types of cancer cells, including human breast cancer cells and human lung cancer cells.
One limitation of using 4-(2-Fluoro-3-trifluoromethylphenyl)-2-nitrobenzoic acid, 95% in laboratory experiments is its relatively low solubility in water. 4-(2-Fluoro-3-trifluoromethylphenyl)-2-nitrobenzoic acid, 95% is soluble in methanol, ethanol, and acetonitrile, but insoluble in water. As a result, it is important to use a suitable solvent when using 4-(2-Fluoro-3-trifluoromethylphenyl)-2-nitrobenzoic acid, 95% in laboratory experiments.
Orientations Futures
Given the promising results of 4-(2-Fluoro-3-trifluoromethylphenyl)-2-nitrobenzoic acid, 95% in laboratory experiments, there are many potential future directions for research. These include further studies into the potential anti-inflammatory and anti-cancer properties of 4-(2-Fluoro-3-trifluoromethylphenyl)-2-nitrobenzoic acid, 95%, as well as studies into its potential to inhibit the growth of other types of cancer cells and bacteria. In addition, further studies into the mechanisms of action of 4-(2-Fluoro-3-trifluoromethylphenyl)-2-nitrobenzoic acid, 95% and its potential for use in therapeutic applications are warranted. Finally, further studies into the solubility of 4-(2-Fluoro-3-trifluoromethylphenyl)-2-nitrobenzoic acid, 95% in different solvents could allow for the development of more efficient methods of using 4-(2-Fluoro-3-trifluoromethylphenyl)-2-nitrobenzoic acid, 95% in laboratory experiments.
Méthodes De Synthèse
4-(2-Fluoro-3-trifluoromethylphenyl)-2-nitrobenzoic acid, 95% can be synthesized by a three-step process. The first step involves the reaction of 2-fluoro-3-trifluoromethylphenol with nitrobenzene in the presence of a base such as sodium hydroxide. This reaction yields 4-fluoro-3-trifluoromethylphenyl-2-nitrobenzene, which is then reacted with a strong acid such as hydrochloric acid to produce 4-fluoro-3-trifluoromethylphenyl-2-nitrobenzoic acid. The final product is then recrystallized and purified.
Propriétés
IUPAC Name |
4-[2-fluoro-3-(trifluoromethyl)phenyl]-2-nitrobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7F4NO4/c15-12-8(2-1-3-10(12)14(16,17)18)7-4-5-9(13(20)21)11(6-7)19(22)23/h1-6H,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLLPSSNRZMIEBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)F)C2=CC(=C(C=C2)C(=O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7F4NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00691836 | |
| Record name | 2'-Fluoro-3-nitro-3'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00691836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Fluoro-3-trifluoromethylphenyl)-2-nitrobenzoic acid | |
CAS RN |
1262010-64-9 | |
| Record name | 2'-Fluoro-3-nitro-3'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00691836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



